chemical structure of N-(4-bromo-2,3-dimethylphenyl)benzamide
chemical structure of N-(4-bromo-2,3-dimethylphenyl)benzamide
This technical guide is structured as a Molecular Monograph , designed to serve as a definitive reference for the characterization, synthesis, and application of N-(4-bromo-2,3-dimethylphenyl)benzamide.
Content Type: Molecular Monograph & Synthetic Guide Subject: CAS [Analogous Class Reference: 331270-86-1] Version: 1.0
Executive Summary & Structural Logic
N-(4-bromo-2,3-dimethylphenyl)benzamide is a sterically congested amide scaffold often utilized as a high-value intermediate in medicinal chemistry (kinase inhibitor design) and agrochemical synthesis (succinate dehydrogenase inhibitors).[1]
Its core significance lies in two structural features:
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The "Ortho-Twist": The methyl group at the 2-position (ortho to the nitrogen) forces the amide bond out of planarity with the phenyl ring.[1] This restricts conformational freedom, a desired trait in designing entropically favorable drug-target interactions.
-
The 4-Bromo Handle: Located para to the amide nitrogen, the bromine atom is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.
Physiochemical Data Table
| Property | Value (Calculated/Expected) | Note |
| Formula | C₁₅H₁₄BrNO | |
| Mol.[2][3][4][5][6] Weight | 304.19 g/mol | |
| Exact Mass | 303.0259 | Monoisotopic |
| LogP | 4.2 - 4.5 | Highly Lipophilic |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 1 (Carbonyl O) | |
| Rotatable Bonds | 2 | Restricted by 2-Me sterics |
| Appearance | White to Off-White Solid | Crystalline needles |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the steric "lock" imposed by the 2,3-dimethyl pattern.
[1]
Synthetic Methodology
The synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide requires careful control of pH and solvent choice to prevent hydrolysis of the benzoyl chloride and to ensure complete conversion of the sterically hindered aniline.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond.[1]
-
Electrophile: Benzoyl Chloride (highly reactive).[1]
-
Nucleophile: 4-Bromo-2,3-dimethylaniline (nucleophilicity attenuated by ortho-methyl steric bulk).
Optimized Protocol: Anhydrous Schotten-Baumann
Objective: Synthesize 5.0 g of target compound.
Reagents:
-
4-Bromo-2,3-dimethylaniline (1.0 eq)
-
Benzoyl Chloride (1.1 eq)[1]
-
Triethylamine (TEA) (1.5 eq) or Pyridine[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
DMAP (0.05 eq - Catalyst)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Charge the RBF with 4-Bromo-2,3-dimethylaniline (20.0 mmol) and dissolve in anhydrous DCM (100 mL).
-
Base Addition: Add Triethylamine (30.0 mmol) and catalytic DMAP. Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation.[1]
-
Acylation: Add Benzoyl Chloride (22.0 mmol) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench & Workup:
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from hot Ethanol or Ethanol/Water mixtures.[1]
Reaction Workflow Diagram (DOT)
Spectroscopic Characterization
Due to the specific substitution pattern, the NMR spectrum will exhibit distinct features useful for structural validation.
1H-NMR Expectations (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 10.1 - 10.3 | Singlet (Broad) | 1H | Amide -NH | Deshielded by carbonyl; position varies with concentration/solvent. |
| 7.90 - 8.00 | Doublet | 2H | Benzoyl ortho | Typical benzamide signature.[1] |
| 7.50 - 7.65 | Multiplet | 3H | Benzoyl meta/para | Overlapping aromatic signals.[1] |
| 7.35 | Doublet | 1H | Phenyl H-5 | Ortho to Br, Meta to Methyl. |
| 7.15 | Doublet | 1H | Phenyl H-6 | Ortho to Amide N. |
| 2.35 | Singlet | 3H | C3-Methyl | Slightly deshielded by ortho-Br. |
| 2.15 | Singlet | 3H | C2-Methyl | Shielded relative to C3; diagnostic of the 2,3-pattern. |
Mass Spectrometry (ESI)[1]
-
Ionization Mode: Positive (+).[1]
-
Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br isotopes) creates a characteristic 1:1 doublet signal.[1]
-
M+H: Expected peaks at 304.03 and 306.03 .[1]
Medicinal Chemistry Applications
This molecule serves as a versatile scaffold in drug discovery.[1]
The "Molecular Hinge" Concept
In kinase inhibitors (e.g., p38 MAP kinase or B-Raf), the amide bond often acts as a hydrogen bond donor/acceptor pair interacting with the "hinge region" of the ATP-binding pocket.[1] The 2,3-dimethyl substitution is critical here:
-
It forces the phenyl ring to twist perpendicular to the amide plane.[1]
-
This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the protein target.[1]
Functionalization via Palladium Catalysis
The 4-bromo position is the "exit vector" for extending the molecule into solvent-exposed regions of a protein pocket.
-
Suzuki-Miyaura Coupling: React with aryl boronic acids to create biaryl systems.[1]
-
Buchwald-Hartwig Amination: React with amines to install solubility-enhancing groups (e.g., morpholine, piperazine).[1]
References
-
PubChem Compound Summary. Benzamide derivatives and properties. National Library of Medicine.[1][7] [1]
-
ChemicalBook. 4-bromo-N-(2,3-dimethylphenyl)benzamide (Analogous Entry).
-
Moreno-Fuquen, R. et al. (2014).[1][5] Structure of 4-Bromo-N-(2-nitrophenyl)benzamide.[5][8] Acta Crystallographica Section E.
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Standard reference for Schotten-Baumann mechanisms).
-
Sigma-Aldrich. Protocol for Amide Synthesis via Acid Chlorides.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. 4-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 140389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
